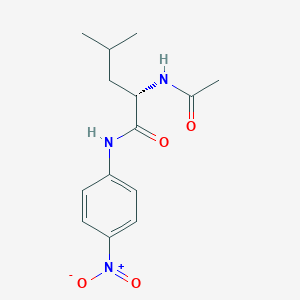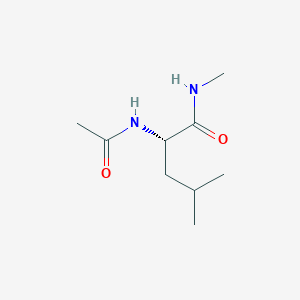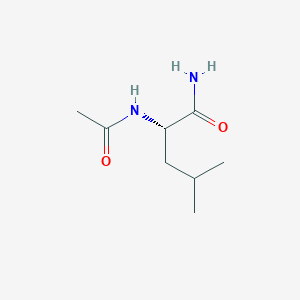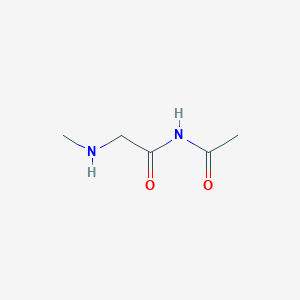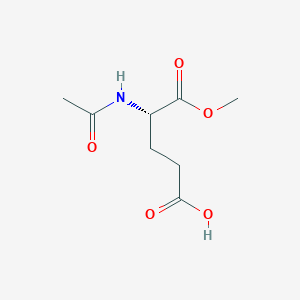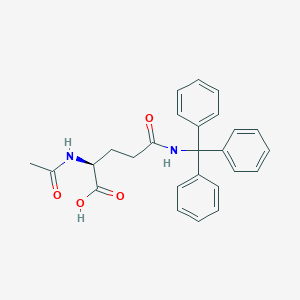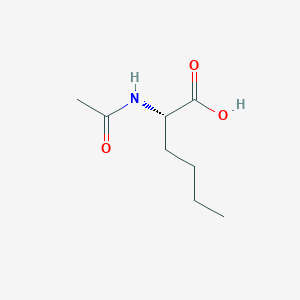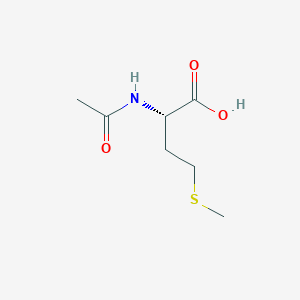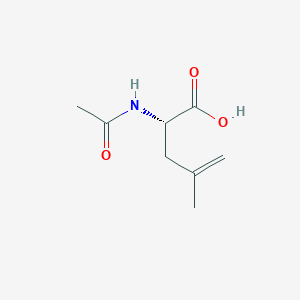
Ac-4,5-dehydro-leu-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Spectroscopy and Distance Measurements in Deuterated Peptides
A significant application of Ac-4,5-dehydro-leu-oh is in the field of spectroscopy, particularly in enhancing 1H magic angle spinning (MAS) spectra resolution through deuteration and back substitution of exchangeable protons. This technique facilitates 15N-1H correlation experiments and the precise measurement of 1H-1H distances, crucial for understanding peptide structures. The methodology was demonstrated on a sample of the dipeptide N-Ac-Val-Leu-OH, showcasing its potential in detailed structural analysis of peptides and proteins (Reif et al., 2001).
2. Catalytic Oxidation and DNA Damage
Research has identified the OH radical as a mediator in the oxidation of biological structures, including DNA, with studies focusing on the reaction of DNA nucleobases with OH radical. Specifically, the addition of the OH radical to adenine, a key DNA nucleobase, and its implications for mutagenesis, underscores the critical role of Ac-4,5-dehydro-leu-oh in understanding oxidative DNA damage and repair mechanisms. This insight is valuable for designing strategies to mitigate genetic mutations and diseases (Francés‐Monerris et al., 2017).
3. Advanced Oxidation Technologies
The study of sulfate and hydroxyl radicals' reactivities with aromatic contaminants through a single-electron transfer pathway highlights another application area. This research is particularly relevant in water treatment technologies, where understanding the reaction mechanisms of radicals with contaminants can lead to more efficient removal methods. The findings emphasize the importance of Ac-4,5-dehydro-leu-oh in the development of radical-based oxidation technologies for purifying water sources (Luo et al., 2018).
4. Photodegradation of Organic Pollutants
The application of urban waste-derived bioorganic substances (UW-BOS) in the photodegradation of organic pollutants showcases the role of Ac-4,5-dehydro-leu-oh in environmental remediation. This study demonstrates the ability of AC8, a UW-BOS, to generate reactive oxygen species under light, aiding in the degradation of pollutants like 4-chlorophenol. This application is pivotal for developing sustainable methods to address pollution and promote environmental health (Bianco Prevot et al., 2011).
5. Catalytic Decomposition of Hydrogen Peroxide
Activated carbon's role in the catalytic decomposition of H2O2 and its implications for the degradation of organic compounds like diethyl phthalate (DEP) is another area of application. This process highlights the potential of Ac-4,5-dehydro-leu-oh in catalyzing reactions that are crucial for the treatment of wastewater and the removal of hazardous substances. The study sheds light on the mechanisms involved in generating hydroxyl radicals and their impact on pollutant degradation, offering insights for improving water treatment technologies (Fang et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Ac-4,5-dehydro-leu-oh is an unnatural Leu derivative . It is used for preparing novel Leu-containing peptides and proteins .
Biochemical Pathways
It is known that the compound is used in the preparation of Leu-containing peptides and proteins , which suggests it may influence protein synthesis pathways.
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427183 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-4,5-dehydro-leu-oh | |
CAS RN |
88547-24-4 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

